REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([C:7]([OH:10])=[CH:8][CH:9]=1)[CH:5]=O.C(=O)([O-])[O-].[K+].[K+].[C:18]([O:21][CH2:22][CH3:23])(=[O:20])[CH3:19].CCCCCC>CN(C=O)C>[CH2:22]([O:21][C:18]([C:19]1[O:10][C:7]2[CH:8]=[CH:9][C:2]([Br:1])=[C:3]([CH3:11])[C:4]=2[CH:5]=1)=[O:20])[CH3:23] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=O)C(=CC1)O)C
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Bromo ethyl acetate
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for one hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The solid separated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to get crude product
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C1)C(=C(C=C2)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |